Cas no 895935-43-0 (1-(4-Isothiocyanatophenyl)sulfonylindoline)

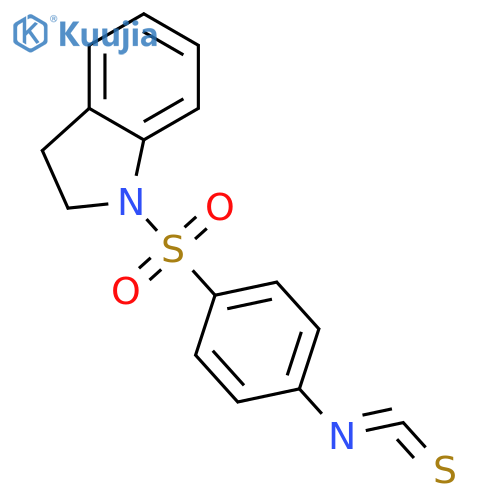

895935-43-0 structure

商品名:1-(4-Isothiocyanatophenyl)sulfonylindoline

CAS番号:895935-43-0

MF:C15H12N2O2S2

メガワット:316.397980690002

MDL:MFCD07626015

CID:3117581

PubChem ID:17349672

1-(4-Isothiocyanatophenyl)sulfonylindoline 化学的及び物理的性質

名前と識別子

-

- 1-(4-Isothiocyanato-benzenesulfonyl)-2,3-dihydro-1H-indole

- AKOS003371189

- ALBB-003113

- 1-[(4-isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole

- 1-[(4-isothiocyanatophenyl)sulfonyl]indoline

- BBL017702

- 895935-43-0

- STK472394

- H22555

- MFCD07626015

- 1-(4-isothiocyanatobenzenesulfonyl)-2,3-dihydroindole

- 1-(4-isothiocyanatobenzenesulfonyl)-2,3-dihydro-1H-indole

- 1-(4-isothiocyanatophenyl)sulfonyl-2,3-dihydroindole

- VS-06415

- 1-(4-Isothiocyanatophenyl)sulfonylindoline

-

- MDL: MFCD07626015

- インチ: InChI=1S/C15H12N2O2S2/c18-21(19,14-7-5-13(6-8-14)16-11-20)17-10-9-12-3-1-2-4-15(12)17/h1-8H,9-10H2

- InChIKey: QDJAXTIEEMHTMF-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 316.03401998Da

- どういたいしつりょう: 316.03401998Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 90.2Ų

1-(4-Isothiocyanatophenyl)sulfonylindoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380673-500 mg |

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole |

895935-43-0 | 500MG |

€254.60 | 2023-02-03 | ||

| Matrix Scientific | 030248-500mg |

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |

895935-43-0 | 500mg |

$126.00 | 2023-09-09 | ||

| abcr | AB380673-1g |

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole; . |

895935-43-0 | 1g |

€317.00 | 2025-02-14 | ||

| A2B Chem LLC | AJ01842-5g |

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |

895935-43-0 | >95% | 5g |

$995.00 | 2024-04-19 | |

| TRC | I017780-500mg |

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |

895935-43-0 | 500mg |

$ 450.00 | 2022-06-04 | ||

| TRC | I017780-250mg |

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |

895935-43-0 | 250mg |

$ 275.00 | 2022-06-04 | ||

| TRC | I017780-1000mg |

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |

895935-43-0 | 1g |

$ 720.00 | 2022-06-04 | ||

| abcr | AB380673-1 g |

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole |

895935-43-0 | 1g |

€322.50 | 2023-04-25 | ||

| Ambeed | A714149-1g |

1-[(4-Isothiocyanatophenyl)sulfonyl]indoline |

895935-43-0 | 95% | 1g |

$267.0 | 2024-04-16 | |

| abcr | AB380673-10g |

1-[(4-Isothiocyanatophenyl)sulfonyl]-2,3-dihydro-1H-indole; . |

895935-43-0 | 10g |

€1357.00 | 2025-02-14 |

1-(4-Isothiocyanatophenyl)sulfonylindoline 関連文献

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

895935-43-0 (1-(4-Isothiocyanatophenyl)sulfonylindoline) 関連製品

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 42464-96-0(NNMTi)

- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:895935-43-0)1-(4-Isothiocyanatophenyl)sulfonylindoline

清らかである:99%

はかる:1g

価格 ($):240.0